5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide is a complex organic compound featuring a benzothiophene moiety, a hydroxypropyl group, and a sulfamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the reaction of 2-bromobenzothiophene with a suitable Grignard reagent to introduce the hydroxypropyl group. This intermediate is then reacted with sulfamoyl chloride under basic conditions to form the sulfamoyl linkage. Finally, the methoxybenzamide moiety is introduced through a coupling reaction with 2-methoxybenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the sulfamoyl linkage can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-(1,3-benzothiazol-2-yl)phenol
- 1-benzothiophen-5-ylmethanol
- 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide is unique due to its combination of a benzothiophene core with a hydroxypropyl group and a sulfamoyl linkage. This structural arrangement imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
5-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-19(23,17-9-12-5-3-4-6-16(12)27-17)11-21-28(24,25)13-7-8-15(26-2)14(10-13)18(20)22/h3-10,21,23H,11H2,1-2H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVGHEVBWREYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.